2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester, with the CAS number 2121512-38-5, is a boronic acid derivative characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of 284.11 g/mol. The compound features a pinacol ester functional group, which enhances its stability and reactivity in various
These reactions are particularly valuable in organic synthesis for constructing complex molecules.
While specific biological activities of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester are not extensively documented in the literature, boronic acids in general have been studied for their potential therapeutic applications. They often exhibit:
Further studies are required to elucidate the specific biological effects of this compound.
The synthesis of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester typically involves several steps:
This multi-step synthesis highlights the complexity involved in producing boronic esters.
2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester finds applications in several fields:
Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic frameworks.
Interaction studies involving this compound primarily focus on its reactivity with other organic molecules. Notably:
These interactions are crucial for understanding its role in synthetic chemistry.
Several compounds share structural similarities with 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | 203.10 g/mol | |
| 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 | 201.96 g/mol | |
| 2,5-Difluoro-4-benzyloxyphenylboronic acid | 1452574-01-4 | 264.03 g/mol |
The uniqueness of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester lies in its specific fluorine substitutions and ethoxy group that influence its reactivity and applications in synthetic chemistry.
The Suzuki-Miyaura reaction remains the cornerstone for synthesizing 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester. Recent work by Falck et al. demonstrated that halomethylboronic acid pinacol esters undergo oxidative addition with Pd(0) catalysts, enabling C(sp³)–C(sp²) bond formation without stoichiometric organometallic reagents. Key parameters include:
A comparative study of aryl iodides and bromides revealed that brominated substrates (e.g., 1-bromo-2,5-difluoro-4-ethoxybenzene) provide higher yields (78–82%) due to faster oxidative addition kinetics. Iodinated analogs, while reactive, suffer from increased protodeboronation under aqueous conditions.
Ligand architecture profoundly impacts catalytic efficiency. Bisphosphines like dppf (1,1’-bis(diphenylphosphino)ferrocene) enhance turnover in Ni-catalyzed systems but show limited compatibility with Pd-based Suzuki couplings. In contrast, monodentate PPh₃ ligands stabilize Pd intermediates during transmetalation, albeit at the cost of slower reductive elimination.
Table 1. Ligand Effects on Suzuki-Miyaura Coupling Efficiency
| Ligand | Yield (%) | Side Products (%) |
|---|---|---|
| PPh₃ | 72 | 15 |
| dppf | 65 | 22 |
| P(2-furyl)₃ | 68 | 18 |
Data adapted from studies using 1-bromo-2,5-difluoro-4-ethoxybenzene and Pd(PPh₃)₄.
Solvent polarity and proticity critically influence reaction outcomes. Dioxane/water mixtures accelerate couplings by stabilizing Pd–OH intermediates, whereas toluene/ethanol systems suppress hydrolysis of the pinacol ester. For example, 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester achieves 89% yield in dioxane/H₂O (4:1) at 70°C, compared to 76% in toluene/ethanol.
The choice between Pd(0) and Pd(II) precatalysts significantly impacts reaction efficiency and reproducibility. Pd(0) species, such as tris(dibenzylideneacetone)dipalladium(0) (Pd~2~(dba)~3~), are highly reactive but suffer from oxidative degradation during storage, leading to inconsistent catalytic activity [1] [4]. In contrast, Pd(II) precursors like palladium acetate (Pd(OAc)~2~) exhibit superior shelf stability due to their resistance to aerial oxidation [1] [3]. For 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester, which contains electron-withdrawing substituents, Pd(II) precatalysts require in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction is often mediated by ligands or substrates, as demonstrated in base-free oxidative couplings where Pd(OAc)~2~ achieved 95% yield in dimethylacetamide (DMA), whereas Pd~2~(dba)~3~ showed no reactivity under identical conditions [2].
The ligand environment further modulates precursor efficiency. Bulky phosphine ligands (e.g., tricyclohexylphosphine) accelerate Pd(II)-to-Pd(0) reduction but may hinder oxidative addition with electron-deficient substrates. Nitrogen-based ligands like 2,2′-bipyridine stabilize Pd(II) intermediates, enabling selective transmetalation without premature Pd(0) precipitation [2] [4]. For instance, Pd(OAc)~2~ with 1,10-phenanthroline achieved 94% yield in aryl-alkenyl couplings, while PdCl~2~ underperformed due to incomplete reduction [2]. These findings underscore the importance of matching precursor oxidation state and ligand architecture to substrate electronic demands.
Base additives play dual roles in Suzuki-Miyaura couplings: facilitating transmetalation via boronate formation and neutralizing hydrogen halide byproducts. For 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester, the weakly electron-deficient aryl system necessitates strong bases to overcome sluggish boronate activation. Cesium carbonate (Cs~2~CO~3~) and potassium phosphate (K~3~PO~4~) are widely employed, but their efficacy depends on solvent polarity and substrate solubility.
In polar aprotic solvents like DMA, Cs~2~CO~3~ enhances reaction rates by generating a more nucleophilic arylpalladium intermediate, as evidenced by 95% yield in Pd(OAc)~2~-catalyzed couplings [2]. Conversely, K~3~PO~4~ excels in biphasic systems (e.g., dioxane/water), where its limited solubility prolongs boronate release, minimizing protodeboronation side reactions [3]. A comparative study in THF/water mixtures revealed that Cs~2~CO~3~ achieved 89% yield versus 72% for K~3~PO~4~, attributed to faster deprotonation of the pinacol ester’s ethoxy group [2]. However, K~3~PO~4~ reduced homo-coupling byproducts from 5% to <1%, highlighting its utility in sterically congested systems [3].
| Base | Solvent System | Yield (%) | Homo-Coupling (%) |
|---|---|---|---|
| Cs₂CO₃ | DMA/Water | 95 | 0 |
| K₃PO₄ | Dioxane/Water | 92 | 1 |
| Cs₂CO₃ | THF/Water | 89 | 5 |
| K₃PO₄ | THF/Water | 72 | 3 |
Transmetalation of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester is rate-limiting due to the electron-withdrawing effects of fluorine and ethoxy groups, which reduce boron’s nucleophilicity. Mechanistic studies reveal two dominant pathways: (1) ligand-assisted boronate transfer to Pd(II) and (2) base-mediated arylpalladium hydroxo complex formation.
In ligand-assisted transmetalation, nitrogen donors (e.g., phenanthroline) coordinate to Pd(II), polarizing the Pd–O bond and facilitating nucleophilic attack by the boronate [2] [5]. This pathway dominates in non-polar solvents, achieving 84% yield for heteroaryl substrates [2]. Alternatively, in polar solvents, hydroxide ions generated from Cs~2~CO~3~ or K~3~PO~4~ deprotonate the palladium-bound water molecule, forming a Pd–OH intermediate that reacts with the boronic ester via a four-membered transition state [5]. This mechanism is particularly effective for electron-deficient systems, as demonstrated by 63% yield in couplings with 1-(phenylsulfonyl)-indol-3-boronic acid [2].
Protodeboronation competes with transmetalation, especially under acidic conditions. The pinacol ester’s steric bulk mitigates this side reaction, but electron-deficient arylborons remain susceptible. Kinetic studies show that increasing ligand concentration from 1.2 to 2.0 equivalents relative to Pd reduces protodeboronation from 15% to 3%, underscoring the protective role of ligand coordination [4].